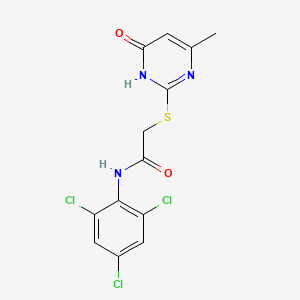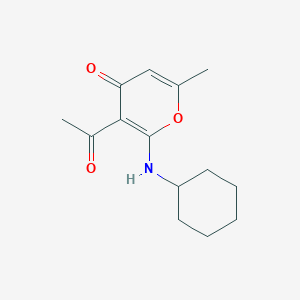![molecular formula C20H25N4O3S+ B15007187 2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N,N-dimethyl-N-(4-nitrobenzyl)ethanaminium](/img/structure/B15007187.png)
2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N,N-dimethyl-N-(4-nitrobenzyl)ethanaminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]SULFANYL}ETHYL)DIMETHYL[(4-NITROPHENYL)METHYL]AZANIUM is a complex organic molecule with potential applications in various scientific fields. This compound features a pyridine ring substituted with cyano, methoxymethyl, and methyl groups, along with a sulfanylethyl chain linked to a dimethylazanium moiety bearing a nitrophenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]SULFANYL}ETHYL)DIMETHYL[(4-NITROPHENYL)METHYL]AZANIUM can be achieved through multiple synthetic routes. Common methods include:
Solid-State Method: Involves mixing metal oxides and heating them to high temperatures.
High-Pressure Method: Adds external pressure during heating to influence material formation.
Hydrothermal Method: Mimics mineral formation by heating metal salts in water inside a pressurized vessel.
Molten Salt Method: Uses melted metal salts to form a thick liquid that allows crystals to precipitate as it cools.
Combustion Method: Involves dissolving metal salts in water to form a gel that ignites, rapidly producing the desired material.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above methods, with a focus on optimizing yield and purity. Techniques such as continuous flow synthesis and automated reactors can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry
The compound is used as a reagent in organic synthesis, facilitating the formation of complex molecules.
Biology
In biological research, it may serve as a probe or marker due to its unique chemical properties.
Medicine
Industry
In industrial applications, the compound may be used in the production of advanced materials and chemicals.
Mécanisme D'action
The mechanism by which (2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]SULFANYL}ETHYL)DIMETHYL[(4-NITROPHENYL)METHYL]AZANIUM exerts its effects involves interactions with molecular targets and pathways. These interactions can influence various biochemical processes, leading to desired outcomes such as inhibition or activation of specific enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroanilines: Chemical compounds with an aniline ring substituted with two chlorine atoms.
Sitagliptin: An anti-diabetic medication used to treat type 2 diabetes.
Uniqueness
The uniqueness of (2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]SULFANYL}ETHYL)DIMETHYL[(4-NITROPHENYL)METHYL]AZANIUM lies in its specific combination of functional groups, which confer distinct chemical and biological properties not found in similar compounds.
Propriétés
Formule moléculaire |
C20H25N4O3S+ |
|---|---|
Poids moléculaire |
401.5 g/mol |
Nom IUPAC |
2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanylethyl-dimethyl-[(4-nitrophenyl)methyl]azanium |
InChI |
InChI=1S/C20H25N4O3S/c1-15-11-17(14-27-4)19(12-21)20(22-15)28-10-9-24(2,3)13-16-5-7-18(8-6-16)23(25)26/h5-8,11H,9-10,13-14H2,1-4H3/q+1 |
Clé InChI |
UIMMSSVDHIMBNY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=N1)SCC[N+](C)(C)CC2=CC=C(C=C2)[N+](=O)[O-])C#N)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B15007112.png)


![7-{[2-(phenylamino)ethyl]amino}-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B15007132.png)
![3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-(furan-2-yl)propanoic acid](/img/structure/B15007136.png)
![N-[4-(cyanomethyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B15007149.png)


![N-{4-[chloro(difluoro)methoxy]phenyl}-N'-(furan-2-ylmethyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B15007165.png)
![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B15007178.png)
![2,5-dimethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide](/img/structure/B15007184.png)
![4-ethoxy-3-nitro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B15007195.png)
![N-(4-Amino-1,2,5-oxadiazol-3-yl)-2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B15007203.png)
![3-(3-Bromophenyl)benzo[f]quinoline-1-carboxylic acid](/img/structure/B15007205.png)
